3-Chloro-3-(2-phenylethyl)-3H-diazirene
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-3-phenethyl-3H-diazirine typically involves the following steps:
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized to the diazirine using reagents such as iodine and triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3-phenethyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, it generates carbenes that can insert into C-H, O-H, and N-H bonds.
Thermal Reactions: Heating the compound also produces carbenes, which can participate in similar insertion reactions.
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include ultraviolet light sources, heat, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-phenethyl-3H-diazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-chloro-3-phenethyl-3H-diazirine involves the generation of carbenes upon photochemical or thermal activation . These carbenes can rapidly insert into nearby C-H, O-H, or N-H bonds, forming new covalent bonds. This reactivity makes the compound a valuable tool for labeling and crosslinking applications.
Comparison with Similar Compounds
3-Chloro-3-phenethyl-3H-diazirine can be compared with other diazirines such as:
3-Chloro-3-methyl-3H-diazirine: Similar in structure but with a methyl group instead of a phenethyl group.
Trifluoromethyl aryl diazirines: These compounds have a trifluoromethyl group and are widely used in biological target identification.
The uniqueness of 3-chloro-3-phenethyl-3H-diazirine lies in its specific reactivity and the ability to generate carbenes under controlled conditions, making it suitable for a variety of applications.
Properties
CAS No. |
104678-37-7 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
Origin of Product |
United States |
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